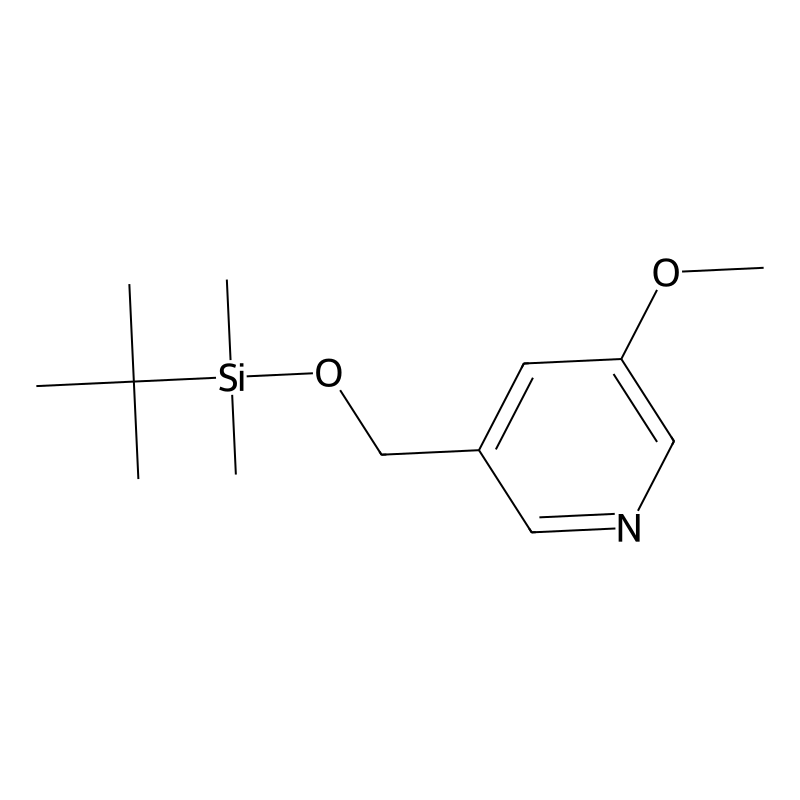

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is a chemical compound with the empirical formula C₁₃H₂₃NO₂Si and a molecular weight of 253.41 g/mol. It is characterized by the presence of a pyridine ring substituted with a methoxy group and a tert-butyldimethylsilyloxy group at the 3-position. This compound is notable for its unique structure, which enhances its stability and solubility in various organic solvents, making it an important intermediate in organic synthesis and medicinal chemistry .

Organic synthesis

The tert-butyldimethylsilyloxy (TBDMS) group is a common protecting group in organic synthesis. It can be used to protect a hydroxyl group during a reaction and then easily removed later []. The methoxy group (OCH3) on the pyridine ring might participate in various chemical reactions, making this molecule a potential intermediate in the synthesis of more complex molecules.

Medicinal chemistry

Pyridine derivatives are a prevalent class of heterocyclic compounds with diverse biological activities []. The combined presence of the methoxy group and the TBDMS-protected hydroxyl group could provide interesting functionalities for exploring potential drug candidates. However, further research is needed to determine any specific activity of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine.

Material science

Pyridine-based materials have applications in various fields, including organic electronics and solar cells []. The TBDMS group could be used to control the solubility and reactivity of the molecule during material synthesis. More research is required to understand the potential role of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine in this field.

- Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions.

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride sources or acidic conditions, revealing the hydroxymethyl group.

- Condensation Reactions: The compound can participate in condensation reactions to form larger molecular frameworks, particularly in the synthesis of more complex nitrogen-containing heterocycles.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Research indicates that 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits significant biological activity. It acts as a receptor antagonist, specifically binding to beta-adrenergic receptors, which are crucial in various physiological responses such as heart rate regulation and smooth muscle relaxation. This activity suggests potential therapeutic applications in cardiovascular diseases and other conditions influenced by adrenergic signaling .

The synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine typically involves the following steps:

- Preparation of the Pyridine Intermediate: Starting from commercially available pyridine derivatives, the methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

- Protection of Hydroxymethyl Group: The hydroxymethyl group is protected by reacting with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine to form the tert-butyldimethylsilyloxy derivative.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity .

This compound has various applications in:

- Organic Synthesis: As an intermediate for synthesizing other complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting beta-adrenergic pathways.

- Chemical Research: It serves as a useful reagent in studies involving pyridine chemistry and silyl protection strategies.

Its unique structure allows it to be a valuable tool in both academic and industrial research settings .

Interaction studies involving 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine have focused on its binding affinity to beta-adrenergic receptors. These studies indicate that the compound can effectively modulate receptor activity, potentially influencing downstream signaling pathways associated with various physiological effects. Further research may explore its interactions with other biomolecules to better understand its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine, including:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Methoxypyridine | Lacks silyl protection | Simpler structure, less stable |

| N,N-Dimethylpyridinamine | Different functional groups | More reactive due to amine presence |

| 2-(tert-Butyldimethylsilyl)pyridine | Similar silyl protection | Different substitution pattern |

These compounds differ primarily in their substituents and functional groups, which influence their reactivity, stability, and biological activity. The unique tert-butyldimethylsilyloxy group in 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine enhances its solubility and stability compared to simpler derivatives, making it particularly valuable for specific applications in synthesis and pharmacology .

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine (CAS 1045855-62-6) is a pyridine derivative featuring a methoxy group at the 5-position and a TBDS-protected hydroxymethyl group at the 3-position. Its molecular formula is C₁₃H₂₃NO₂Si, with a molecular weight of 253.41 g/mol. The compound exists as a solid, though specific melting and boiling points remain unreported.

Key Structural Features

- Pyridine Core: A six-membered aromatic ring with nitrogen at position 2.

- Methoxy Group: Electron-donating substituent at position 5.

- TBDS Protecting Group: A bulky tert-butyldimethylsilyl group attached to a hydroxymethyl moiety at position 3.

The TBDS group serves as a steric and electronic shield, enhancing stability during synthetic manipulations.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1045855-62-6 | |

| Molecular Formula | C₁₃H₂₃NO₂Si | |

| Molecular Weight | 253.41 g/mol | |

| SMILES | COc1cncc(COSi(C)C(C)(C)C)c1 | |

| InChI Key | QZZNOAMEUXEYKS-UHFFFAOYSA-N | |

| Solubility | Organic solvents (e.g., DME, THF) |

Historical Context and Development

The development of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine aligns with advancements in silyl ether chemistry. The tert-butyldimethylsilyl group was introduced in the 1970s as a robust protecting group for alcohols, offering superior stability compared to trimethylsilyl (TMS) analogs.

Synthetic Pathways

The compound is synthesized via silylation of 5-methoxy-3-hydroxymethylpyridine using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine). This reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic silicon center in TBSCl.

Key Steps:

- Protection: Hydroxymethyl group silylation to form the TBDS ether.

- Purification: Column chromatography to isolate the product.

This methodology is widely used in organic synthesis due to its high yield and selectivity.

Significance in Chemical Research

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is critical in medicinal chemistry and materials science due to its versatility.

Applications

Protecting Group in Synthesis:

- The TBDS group prevents unwanted side reactions during multi-step syntheses, particularly in acidic or oxidative environments.

- Example: Used as an intermediate in the synthesis of acid-cleavable antibody-drug conjugates (ADCs), where the silyl ether linker ensures stability until activation under acidic conditions.

Catalytic Reactions:

Biological Probes:

Molecular Structure

Structural Formula and International Union of Pure and Applied Chemistry Nomenclature

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is an organosilicon compound characterized by a pyridine ring system with two distinct substituents [1]. The compound possesses a Chemical Abstracts Service registry number of 1045855-62-6 and exhibits a molecular formula of C₁₃H₂₃NO₂Si with a corresponding molecular weight of 253.413 atomic mass units [1] [2].

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its structural components: the pyridine core bearing a methoxy group at position 5 and a tert-butyldimethylsilyloxy-protected hydroxymethyl group at position 3 [1]. The compound's canonical Simplified Molecular Input Line Entry System representation is COC1=CN=CC(COSi(C)C(C)(C)C)=C1, which provides a standardized textual description of its molecular structure [1].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1045855-62-6 [1] |

| Molecular Formula | C₁₃H₂₃NO₂Si [1] |

| Molecular Weight | 253.413 g/mol [1] |

| International Union of Pure and Applied Chemistry Name | 3-((tert-butyldimethylsilyl)oxy)methyl)-5-methoxypyridine [1] |

| Canonical Simplified Molecular Input Line Entry System | COC1=CN=CC(COSi(C)C(C)(C)C)=C1 [1] |

The structural architecture consists of a six-membered aromatic pyridine ring with electron-withdrawing and electron-donating substituents that influence the compound's electronic properties [1]. The tert-butyldimethylsilyl group functions as a protecting group for the hydroxymethyl functionality, providing steric bulk and chemical stability under various reaction conditions [3].

Three-Dimensional Configuration

The three-dimensional molecular geometry of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits characteristic features typical of substituted pyridine derivatives [4]. The pyridine ring maintains planarity due to its aromatic character, while the substituents adopt conformations that minimize steric interactions [5].

The tert-butyldimethylsilyl protecting group introduces significant steric bulk around the silicon center, with the tert-butyl group adopting a tetrahedral geometry [6]. This bulky substituent creates a sterically demanding environment that influences the compound's reactivity and physical properties [7]. Crystallographic studies of related silyl-protected compounds have demonstrated that the silicon-oxygen bond length typically ranges from 1.63 to 1.66 Ångström units [6].

The methoxy substituent at the 5-position of the pyridine ring contributes to the compound's electronic properties through resonance effects [8]. The spatial arrangement of these functional groups creates a molecular architecture with distinct hydrophobic and hydrophilic regions, influencing its solubility characteristics and intermolecular interactions [9].

Crystallographic Data

While specific crystallographic data for 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine are not extensively documented in the literature, structural information can be inferred from related tert-butyldimethylsilyl-protected compounds [6]. A closely related compound, 2-((tert-butyldimethylsilyl)oxy), crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.0187(5) Ångström, b = 11.9948(5) Ångström, c = 13.6259(7) Ångström, and β = 102.521(5)° [6].

The crystallographic analysis of similar compounds reveals that the silicon atom adopts a tetrahedral coordination environment with Si-O bond distances of approximately 1.64 Ångström and Si-C bond distances ranging from 1.85 to 1.90 Ångström [6]. The crystal packing typically involves van der Waals interactions between the bulky tert-butyl groups and weak intermolecular forces between the aromatic pyridine rings [7].

| Crystallographic Parameter | Related Compound Value |

|---|---|

| Crystal System | Monoclinic [6] |

| Space Group | P2₁/n [6] |

| Unit Cell Parameter a | 10.0187(5) Å [6] |

| Unit Cell Parameter b | 11.9948(5) Å [6] |

| Unit Cell Parameter c | 13.6259(7) Å [6] |

| Beta Angle | 102.521(5)° [6] |

| Volume | 1598.51(14) ų [6] |

Physical Properties

Physical State and Appearance

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exists as a solid under standard laboratory conditions [10] [11]. The compound typically appears as a white to off-white crystalline material, characteristic of many organosilicon compounds containing aromatic heterocycles . The physical appearance is consistent with the molecular structure, which lacks extended conjugation that would impart significant coloration [13].

The solid-state properties are influenced by the presence of the bulky tert-butyldimethylsilyl protecting group, which affects crystal packing and intermolecular interactions [14]. Related compounds in this chemical class typically exhibit similar physical characteristics, presenting as stable crystalline solids with good handling properties under ambient conditions [15].

Solubility Profile

The solubility characteristics of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine are primarily determined by the balance between its hydrophobic and hydrophilic structural components [10]. The compound demonstrates favorable solubility in organic solvents, particularly those of moderate to low polarity [13].

The tert-butyldimethylsilyl group significantly enhances lipophilicity compared to the unprotected hydroxymethyl analog, resulting in good solubility in solvents such as dichloromethane, tetrahydrofuran, and other common organic media . The methoxy substituent provides some degree of polarity, contributing to the compound's overall solubility profile [16].

| Solvent Type | Solubility Characteristics |

|---|---|

| Organic Solvents | Soluble in dichloromethane, tetrahydrofuran |

| Water | Limited water solubility |

| Alcohols | Moderate solubility expected |

| Hydrocarbons | Good solubility due to lipophilic character |

The compound's limited water solubility is attributed to the hydrophobic nature of the tert-butyldimethylsilyl protecting group, which dominates the molecule's solvation behavior [17]. This solubility profile is advantageous for organic synthetic applications where water-free conditions are required [15].

Melting and Boiling Points

Specific melting and boiling point data for 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine are not readily available in the current literature [11]. However, thermal properties can be estimated based on structurally related compounds and the known characteristics of tert-butyldimethylsilyl-protected molecules [18].

Similar organosilicon compounds containing pyridine rings typically exhibit melting points in the range of 50-120°C, depending on the degree of substitution and molecular weight [16]. The presence of the bulky tert-butyldimethylsilyl group generally increases the melting point compared to unprotected analogs due to enhanced van der Waals interactions in the solid state [14].

The boiling point is expected to be elevated due to the molecular weight of 253.413 atomic mass units and the presence of the silicon-containing substituent [1]. Compounds of similar molecular complexity typically exhibit boiling points in the range of 280-350°C under standard atmospheric pressure [16].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine through analysis of both proton and carbon-13 spectra [21]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the distinct chemical environments within the molecule [22].

The pyridine ring protons typically appear in the aromatic region between 7.5-8.2 parts per million, with the proton at position 6 appearing as a doublet around 8.0-8.2 parts per million and the proton at position 4 as a doublet in the 7.5-7.7 parts per million range [3]. The methylene protons adjacent to the silicon atom (-CH₂O-) generate a characteristic singlet around 4.7-4.9 parts per million [3].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-6 (pyridine) | 8.0-8.2 [3] | Doublet |

| H-4 (pyridine) | 7.5-7.7 [3] | Doublet |

| -CH₂O- | 4.7-4.9 [3] | Singlet |

| -OCH₃ | 3.8-4.0 [3] | Singlet |

| -C(CH₃)₃ | 0.9-1.0 [3] | Singlet |

| -Si(CH₃)₂ | 0.0-0.1 [3] | Singlet |

The methoxy group (-OCH₃) appears as a sharp singlet around 3.8-4.0 parts per million, while the tert-butyl protons of the silyl protecting group generate a characteristic singlet at 0.9-1.0 parts per million [3]. The silicon-bound methyl groups (-Si(CH₃)₂) produce a diagnostic singlet in the upfield region around 0.0-0.1 parts per million [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the pyridine carbon signals typically in the 120-160 parts per million range, with the carbon bearing the methoxy substituent showing a characteristic downfield shift [3]. The methylene carbon adjacent to silicon appears around 65-70 parts per million, while the tert-butyl carbons and silicon-bound methyl carbons appear in their expected upfield regions [23].

Mass Spectrometry

Mass spectrometric analysis of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine provides molecular weight confirmation and structural information through fragmentation patterns [3]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the calculated molecular weight of the compound [1].

The fragmentation pattern typically includes characteristic losses associated with the tert-butyldimethylsilyl protecting group [3]. Common fragmentation pathways involve loss of the tert-butyl group (loss of 57 mass units) and subsequent loss of dimethylsilanol or related silicon-containing fragments . The base peak often corresponds to the pyridine-containing fragment after elimination of the entire silyl protecting group .

| Fragment | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 253 [1] | [M]⁺ |

| Base Peak | ~196 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| Pyridine Fragment | ~138 | After silyl group loss |

| Methoxypyridine | ~109 | Core pyridine fragment |

High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula C₁₃H₂₃NO₂Si with typical mass accuracy within 5 parts per million [9]. Electron impact ionization typically produces the most informative fragmentation patterns for structural elucidation [3].

Infrared Spectroscopy

Infrared spectroscopy of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine reveals characteristic absorption bands that correspond to the functional groups present in the molecule [25]. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400-1600 wavenumbers [26].

The silicon-oxygen bond generates a strong absorption band typically around 1000-1100 wavenumbers, which is diagnostic for silyl ethers [15]. The methoxy group contributes carbon-oxygen stretching vibrations around 1200-1300 wavenumbers, while the methyl groups associated with both the methoxy and tert-butyldimethylsilyl substituents produce characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region [25].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Pyridine C=C, C=N | 1400-1600 [26] | Ring stretching |

| Si-O Stretch | 1000-1100 [15] | Silicon-oxygen bond |

| C-O Stretch (methoxy) | 1200-1300 [25] | Carbon-oxygen stretch |

| C-H Stretch | 2800-3000 [25] | Methyl groups |

| Pyridine C-H | 3000-3100 [26] | Aromatic C-H |

The absence of broad hydroxyl stretching absorptions around 3200-3600 wavenumbers confirms the protection of the hydroxymethyl group by the tert-butyldimethylsilyl moiety [14]. The overall infrared spectrum provides a fingerprint for compound identification and purity assessment [27].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits characteristic features associated with substituted pyridine derivatives [28] [29]. The compound displays primary absorption maxima in the 260-280 nanometer range, which is typical for methoxy-substituted pyridines [30] [31].

The pyridine chromophore contributes both π→π* transitions around 240 nanometers and n→π* transitions in the longer wavelength region around 260-280 nanometers [28]. The methoxy substituent at position 5 acts as an electron-donating group, causing a bathochromic shift (red shift) compared to unsubstituted pyridine [31]. The molar extinction coefficient for the main absorption band typically ranges from 2000-4000 liters per mole per centimeter [31].

| Transition Type | Wavelength Range (nm) | Molar Extinction Coefficient |

|---|---|---|

| π→π* Transition | ~240 [28] | High intensity |

| n→π* Transition | 260-280 [28] [31] | Moderate intensity |

| Bathochromic Shift | Due to methoxy group [31] | Enhanced absorption |

The tert-butyldimethylsilyl protecting group does not significantly contribute to the chromophore due to its saturated aliphatic nature, but may influence the fine structure of the absorption spectrum through conformational effects [32]. The ultraviolet-visible spectrum serves as a valuable tool for compound identification and concentration determination in analytical applications [29].

Electron Distribution

The pyridine core of 3-((tert-butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits characteristic π-electron deficiency relative to benzene, fundamentally influencing its chemical behavior [1] [2]. The nitrogen atom in the pyridine ring contributes one electron to the aromatic π-system, maintaining the six π-electron count required for aromaticity while simultaneously creating an electron-deficient aromatic system [1] [2]. This electron distribution pattern results from nitrogen's higher electronegativity compared to carbon, which draws π-electron density toward the nitrogen atom, leaving the carbon framework relatively electron-poor [3] [4].

The molecular orbital structure of pyridine reveals that all six ring atoms are sp² hybridized, with each contributing a p orbital perpendicular to the ring plane [1] [2]. The resulting delocalized π-system contains six electrons that satisfy Hückel's 4n+2 rule for aromaticity [1] [2]. However, the presence of the electronegative nitrogen atom creates a permanent dipole moment and reduces the overall π-electron density compared to benzene [5] [6]. This electron deficiency is particularly pronounced at the 2- and 4-positions relative to nitrogen, making these sites electrophilic and susceptible to nucleophilic attack [7] [8].

Basicity and Nucleophilicity

The basicity of the pyridine core represents a critical functional characteristic, with the nitrogen atom exhibiting weak basic properties due to its lone pair of electrons [9] [5]. The nitrogen lone pair occupies an sp² orbital that lies in the plane of the ring and does not participate in the aromatic π-system [2] [10]. This orbital orientation makes the lone pair available for coordination with electrophiles, conferring basic properties to the molecule [11] [5].

The basicity of pyridine (pKa ≈ 5.25) is significantly lower than that of aliphatic amines due to the sp² hybridization of the nitrogen atom [9] [12] [6]. The sp² orbital has greater s-character compared to sp³ orbitals, resulting in tighter binding of the lone pair electrons and reduced availability for protonation [12] [6]. Additionally, the electron-withdrawing effect of the aromatic ring further decreases the electron density on nitrogen, contributing to the moderate basicity observed [5] [6].

The nucleophilic properties of the pyridine nitrogen enable the compound to act as a Lewis base in coordination chemistry and catalytic processes [7] [13]. The nitrogen can readily form coordinate bonds with Lewis acids, participate in hydrogen bonding interactions, and undergo alkylation reactions to form pyridinium salts [7]. However, the moderate basicity ensures that the compound remains sufficiently stable under physiological conditions while retaining useful reactivity for synthetic applications.

Aromaticity

The aromaticity of the pyridine core provides exceptional stability and distinctive chemical properties that distinguish it from non-aromatic heterocycles [1] [14]. The compound satisfies all criteria for aromaticity: planarity, cyclic conjugation, and possession of 4n+2 π-electrons (where n=1) [1] [2]. The aromatic stabilization energy of pyridine is approximately 117 kJ/mol, which is slightly lower than benzene (152 kJ/mol) but still represents substantial thermodynamic stabilization [4].

The aromatic character manifests in several observable properties including characteristic bond lengths that are intermediate between single and double bonds, distinctive nuclear magnetic resonance chemical shifts, and resistance to addition reactions that would disrupt the aromatic system [4] [15]. The C-C bond lengths in pyridine (approximately 1.39 Å) and the C-N bond length (approximately 1.34 Å) reflect the delocalized nature of the π-electron system [4].

The aromatic nature of the pyridine ring confers resistance to electrophilic aromatic substitution reactions, in contrast to electron-rich aromatics like phenol or aniline [7] [15]. Instead, the electron-deficient character promotes nucleophilic aromatic substitution, particularly at the 2- and 4-positions where electron density is most depleted [7] [8]. This reactivity pattern is fundamental to understanding the chemical behavior of pyridine-containing compounds in synthetic transformations.

tert-Butyldimethylsilyloxy Group

Structure and Properties

The tert-butyldimethylsilyloxy (TBDMS) group represents a highly effective silyl ether protecting group characterized by its bulky structure and exceptional stability characteristics [16] [17]. The group consists of a silicon atom bonded to two methyl groups and one tert-butyl group, creating a sterically demanding environment around the protected hydroxyl functionality [16] [18]. The molecular geometry around silicon is tetrahedral, with the bulky tert-butyl group (C(CH₃)₃) providing significant steric protection to the silicon-oxygen bond [17] [19].

The TBDMS group exhibits a stability order that places it among the more robust silyl protecting groups, with relative stability approximately 20,000 times greater than trimethylsilyl (TMS) ethers under acidic hydrolysis conditions [20] [21]. This enhanced stability arises from the steric hindrance provided by the tert-butyl group, which impedes the approach of nucleophiles and protonating agents to the silicon center [17] [19]. The increased steric bulk also contributes to greater thermal stability and resistance to inadvertent deprotection during subsequent synthetic manipulations [19] [22].

The physicochemical properties of TBDMS ethers include increased lipophilicity compared to free alcohols, altered chromatographic behavior, and modified crystallization patterns [19] [18]. These property changes can be advantageous in synthetic sequences, allowing for improved purification and isolation of intermediates while maintaining the protected alcohol functionality intact [22]. The bulky nature of the group can also influence conformational preferences and intermolecular interactions of the protected molecule [17].

Protection Mechanism

The protection mechanism of hydroxyl groups by TBDMS chloride proceeds through nucleophilic substitution at the silicon center, typically conducted in the presence of a base such as imidazole or triethylamine [16] [18]. The reaction mechanism involves initial coordination of the alcohol oxygen to the electropositive silicon atom, followed by displacement of the chloride leaving group [18]. This transformation is highly water-sensitive and requires anhydrous conditions to prevent hydrolysis of the TBDMS chloride reagent [23].

The installation of TBDMS groups exhibits selectivity patterns that favor primary alcohols over secondary alcohols, and secondary alcohols over tertiary alcohols [22]. This selectivity arises from steric factors, as the bulky TBDMS group experiences increasing steric hindrance when attempting to protect more substituted alcohol centers [22]. The selectivity can be exploited in synthetic strategies to achieve regioselective protection of polyols or to differentiate between multiple hydroxyl groups within a single molecule [22].

The protection reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, and tolerates a wide range of functional groups [24] [18]. The reaction is compatible with ethers, esters, amides, and most aromatic systems, making it broadly applicable in complex synthetic sequences [16] [22]. The use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the protection reaction and improve yields, particularly for sterically hindered alcohols [18].

Stability Characteristics

The stability characteristics of TBDMS ethers represent a crucial factor in their widespread use as protecting groups in organic synthesis [25] [21]. Under acidic conditions, TBDMS ethers demonstrate remarkable stability, withstanding treatment with 80% acetic acid and moderate concentrations of mineral acids without significant deprotection [26] [20]. This acid stability exceeds that of many other common protecting groups, including trityl ethers and tetrahydropyranyl ethers [26] [20].

Base stability of TBDMS ethers is equally impressive, with the protecting group remaining intact under strongly basic conditions including treatment with alkyllithium reagents, Grignard reagents, and alkoxide bases [17] [21]. This stability enables the use of TBDMS-protected intermediates in reactions requiring harsh basic conditions, such as aldol condensations, Claisen condensations, and metal-halogen exchange reactions [17].

The primary mechanism for TBDMS deprotection involves treatment with fluoride ion sources, most commonly tetra-n-butylammonium fluoride (TBAF) [25] [21]. The fluoride ion has exceptional affinity for silicon, forming a strong Si-F bond (bond dissociation energy ≈ 140 kcal/mol) that drives the deprotection reaction [23]. Alternative deprotection methods include treatment with hydrogen fluoride-pyridine complex or mineral acids under forcing conditions, though fluoride-mediated deprotection remains the method of choice due to its mild conditions and high selectivity [25] [21].

Methoxy Substituent

Electronic Effects

The methoxy substituent at the 5-position of the pyridine ring exerts significant electronic effects through both resonance and inductive mechanisms [27] [28]. The oxygen atom of the methoxy group possesses two lone pairs of electrons that can participate in resonance with the aromatic π-system, leading to electron donation into the ring [27] [29]. This resonance effect is particularly pronounced when the methoxy group is in the para position relative to an electron-deficient center, as occurs in this pyridine derivative [27] [28].

The resonance contribution of the methoxy group involves delocalization of the oxygen lone pairs into the aromatic system, creating partial positive charge on oxygen and increased electron density on the ring carbons, particularly at positions ortho and para to the methoxy substituent [29] [30]. This electron donation significantly enhances the nucleophilicity of the aromatic ring and increases its reactivity toward electrophilic aromatic substitution reactions by approximately 10,000-fold compared to benzene [29] [30].

Counteracting the resonance effect is the inductive electron-withdrawing influence of the electronegative oxygen atom [27] [28]. Through the σ-bond framework, oxygen withdraws electron density from the attached carbon, creating a dipole that opposes the resonance donation [27]. The relative importance of these competing effects depends on the position of the methoxy group and the nature of the reaction center, with resonance effects typically dominating in aromatic systems [27] [29].

Influence on Reactivity

The methoxy substituent profoundly influences the chemical reactivity of the pyridine ring system, primarily through its electron-donating resonance effects [31] [29]. The increased electron density at positions ortho and para to the methoxy group enhances nucleophilicity and promotes electrophilic aromatic substitution reactions at these sites [29] [30]. This activating effect makes methoxy-substituted pyridines significantly more reactive toward electrophiles compared to unsubstituted pyridine [31] [29].

The directing effects of the methoxy group favor substitution at the ortho and para positions, leading to predictable regioselectivity patterns in electrophilic aromatic substitution reactions [29] [30]. In the context of 5-methoxypyridine derivatives, this translates to increased reactivity at the 2-, 4-, and 6-positions of the pyridine ring [31]. The electron-donating effect also stabilizes cationic intermediates formed during electrophilic attack, lowering activation energies and increasing reaction rates [29].

In addition to promoting electrophilic substitution, the methoxy group influences other aspects of chemical reactivity including nucleophilic aromatic substitution, metal coordination, and radical reactions [32] [33]. The electron-rich character imparted by the methoxy substituent can facilitate certain nucleophilic displacements and enhance the coordinating ability of the pyridine nitrogen [33]. These effects must be considered when designing synthetic transformations involving methoxy-substituted pyridines [32].

Steric Considerations

The steric influence of the methoxy substituent, while less pronounced than its electronic effects, contributes to the overall molecular properties and reactivity patterns [34] [35]. The methoxy group possesses a relatively small steric profile with an A-value of approximately 0.6 kcal/mol in cyclohexane, indicating minimal steric bulk compared to larger substituents like tert-butyl groups [36]. However, the spatial orientation of the methoxy group can influence molecular conformation and intermolecular interactions [37].

The methoxy group preferentially adopts coplanar conformations with the aromatic ring to maximize resonance interaction between the oxygen lone pairs and the π-system [37]. This planar arrangement minimizes steric interactions while optimizing electronic delocalization [35] [37]. In crystal structures of methoxy-substituted aromatics, the methoxy groups typically lie in the plane of the aromatic ring or exhibit small dihedral angles [34] [37].

Steric effects become more significant when multiple methoxy groups are present or when the methoxy substituent is in close proximity to other bulky groups [34] [35]. In such cases, conformational constraints may limit optimal orbital overlap and reduce the magnitude of resonance effects [35]. The steric profile of the methoxy group can also influence reaction selectivity, particularly in reactions involving approach of large reagents or formation of bulky intermediates [34] [37].

Structure-Activity Relationships

Structure-Property Correlations

The structural features of 3-((tert-butyldimethylsilyloxy)methyl)-5-methoxypyridine create a unique combination of properties that reflect the contributions of each functional group component [38] [39]. The pyridine core provides fundamental aromaticity and basicity, while the methoxy substituent enhances electron density and reactivity toward electrophiles [38] [39]. The TBDMS-protected hydroxymethyl group introduces steric bulk and lipophilicity while maintaining the potential for selective deprotection and further functionalization [40].

Studies of pyridine derivatives have revealed that the presence and positioning of electron-donating groups such as methoxy significantly enhance biological activity and chemical reactivity [38] [39]. The 5-position of the methoxy group in this compound places it para to the pyridine nitrogen, maximizing resonance stabilization and electron donation effects [39]. This substitution pattern creates an electron-rich aromatic system that contrasts with the inherent electron deficiency of unsubstituted pyridine [40].

The molecular weight of 253.42 g/mol places this compound in a favorable range for pharmaceutical applications, satisfying most criteria of Lipinski's rule of five [41]. The calculated lipophilicity, enhanced by both the methoxy and TBDMS groups, suggests good membrane permeability while maintaining sufficient aqueous solubility through the pyridine nitrogen [40]. These property correlations indicate potential utility in medicinal chemistry applications where balanced physicochemical properties are essential [38] [39].

Comparative Analysis with Similar Compounds

Comparative analysis with structurally related pyridine derivatives reveals the distinctive characteristics imparted by the specific substitution pattern of this compound [40] [42]. Unsubstituted pyridine exhibits moderate basicity (pKa 5.25) and limited reactivity toward electrophilic aromatic substitution due to its electron-deficient nature [40]. The introduction of the methoxy group at the 5-position significantly increases electron density and promotes electrophilic substitution reactions [40] [42].

The TBDMS protecting group differentiates this compound from simple hydroxymethylpyridines by providing exceptional stability under a wide range of reaction conditions [40]. Comparative studies of silyl-protected versus unprotected alcohols demonstrate that TBDMS ethers exhibit 20,000-fold greater stability toward acidic hydrolysis compared to free alcohols [20] [21]. This protection enables selective chemical transformations that would be incompatible with free hydroxyl groups [42].

Permeability studies of substituted pyridines reveal that chemical substitution can dramatically alter membrane transport properties [40] [42]. The substituent effect on pyridine permeability follows the order: electron-withdrawing groups < hydrogen < electron-donating groups, with methoxy groups generally increasing permeability [40]. However, the bulky TBDMS group may counteract this trend by increasing molecular size and reducing aqueous solubility [40]. The overall permeability profile of this compound likely reflects the balance between these competing effects [42].